chemical structure and properties of 3-chloro-N-methyl-N-phenylbenzamide
chemical structure and properties of 3-chloro-N-methyl-N-phenylbenzamide
Executive Summary
In the landscape of modern medicinal chemistry and advanced organic synthesis, halogenated tertiary benzamides serve as critical pharmacophores and versatile synthetic intermediates. 3-chloro-N-methyl-N-phenylbenzamide (CAS: 51774-43-7) is a prime example of such a scaffold[1]. Characterized by a sterically demanding N-methyl-N-phenyl amide core and an electron-withdrawing meta-chloro substitution, this compound exhibits unique physicochemical properties. This whitepaper provides an in-depth analysis of its structural dynamics, details a self-validating protocol for its synthesis via advanced oxidative C-N bond cleavage, and explores its utility in downstream catalytic applications and drug discovery.
Physicochemical Profiling & Structural Dynamics
Understanding the reactivity and biological potential of 3-chloro-N-methyl-N-phenylbenzamide requires a deep dive into its electronic and steric environment.
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Tertiary Amide Bond Dynamics: Unlike secondary amides, the N-methyl-N-phenyl tertiary amide lacks a hydrogen bond donor. This absence significantly increases the molecule's lipophilicity and alters its permeability profile—a critical factor in optimizing oral bioavailability in drug design. Furthermore, the steric bulk of the methyl and phenyl groups on the nitrogen restricts rotation around the C-N bond, often leading to distinct rotamers in solution that can influence target binding kinetics.
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Electronic Effects of the 3-Chloro Substituent: The chlorine atom at the meta position of the benzoyl ring exerts a strong inductive electron-withdrawing effect (-I effect) while minimizing direct resonance interference with the carbonyl group. This electron deficiency activates the aromatic ring for specific transition-metal-catalyzed cross-coupling reactions and enhances the metabolic stability of the compound against cytochrome P450-mediated oxidation.
Quantitative Data Summary
The following table consolidates the verified physicochemical parameters of 3-chloro-N-methyl-N-phenylbenzamide[2]:
| Property | Value |
| Chemical Name | 3-chloro-N-methyl-N-phenylbenzamide |
| CAS Registry Number | 51774-43-7 |
| Molecular Formula | C14H12ClNO |
| Molecular Weight | 245.70 g/mol |
| InChIKey | KFGDZDHOKBKEJZ-UHFFFAOYSA-N |
| Structural Class | Halogenated Tertiary Benzamide |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
Synthetic Methodologies
While classical Schotten-Baumann amidation (reacting 3-chlorobenzoyl chloride with N-methylaniline) remains a standard approach, modern synthetic paradigms prioritize step-economy and the use of diverse feedstocks. A highly efficient, modern methodology involves the KMnO4-mediated oxidative C-N bond cleavage of tertiary amines , which allows for the direct synthesis of amides from readily available alkylamines[3].
Mechanistic Pathway
The oxidative cleavage relies on a single-electron transfer (SET) mechanism. Potassium permanganate (KMnO4) acts as a mild oxidant, converting a tertiary amine (e.g., N,N-dimethylaniline) into a highly reactive iminium intermediate. Subsequent hydrolysis yields a secondary amine in situ, which is immediately trapped by an electrophilic acyl chloride to form the target tertiary amide.
Mechanistic pathway of KMnO4-mediated oxidative C-N cleavage and amidation.
Experimental Protocol: KMnO4-Mediated Oxidative Amidation
This protocol is engineered as a self-validating system; the immediate electrophilic trapping prevents over-oxidation of the secondary amine, ensuring high yields and chemoselectivity.
Reagents & Materials:
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N,N-Dimethylaniline (0.5 mmol)
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3-Chlorobenzoyl chloride (0.6 mmol, 1.2 equiv)
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Potassium permanganate (KMnO4) (1.0 mmol, 2.0 equiv)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5 mL)
Step-by-Step Methodology:
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System Initialization: In an oven-dried 10 mL glass reaction tube equipped with a magnetic stir bar, dissolve 0.5 mmol of N,N-dimethylaniline in 5 mL of anhydrous DCM.
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Causality: Anhydrous conditions are initially preferred to stabilize the radical cation intermediate before controlled hydrolysis occurs.
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Electrophile Introduction: Add 0.6 mmol of 3-chlorobenzoyl chloride to the stirring solution.
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Causality: Introducing the electrophile before the oxidant ensures that the moment the secondary amine is generated, it is immediately acylated, preventing unwanted side reactions like dimerization or further oxidation.
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Oxidative Activation: Slowly add 1.0 mmol of finely powdered KMnO4 to the reaction mixture at room temperature.
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Causality: KMnO4 initiates the oxidative C-N bond cleavage. The mild temperature prevents the thermal degradation of the iminium intermediate.
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Reaction Monitoring: Stir the mixture continuously for 12–24 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a UV lamp (254 nm) until the tertiary amine is fully consumed.
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Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na2S2O3) to neutralize unreacted KMnO4. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to isolate pure 3-chloro-N-methyl-N-phenylbenzamide.
Applications in Drug Discovery & Catalysis
The structural architecture of 3-chloro-N-methyl-N-phenylbenzamide makes it a highly valuable substrate in both medicinal chemistry and advanced catalysis.
Pharmacophore Potential: Halogenated benzanilides and benzamides are privileged structures in drug discovery. The meta-chloro substitution acts as a bioisostere for methyl or trifluoromethyl groups, providing enhanced lipophilicity (LogP) which facilitates blood-brain barrier (BBB) penetration. Furthermore, derivatives of N-methyl-N-phenylbenzamides have shown potent biological activities, including enzymatic de-esterification inhibition and anti-fungal properties[4].
C-H Activation and Late-Stage Functionalization: In synthetic catalysis, N-phenylbenzamides are premier substrates for transition-metal-catalyzed intramolecular C-H arylation. For instance, under Pd/C catalysis, halogenated N-methyl-N-phenylbenzamides can undergo cyclization to form phenanthridinones—complex polycyclic scaffolds that are highly sought after for their fluorescent properties and pharmaceutical relevance[5]. The presence of the chlorine atom allows for subsequent orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) at the meta position, enabling rapid library generation for structure-activity relationship (SAR) studies.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 669176, 3-chloro-N-methyl-N-phenylbenzamide." PubChem, [Link]
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Zhang, Z., Liu, Y.-H., Zhang, X., & Wang, X.-C. "KMnO4-mediated oxidative C-N bond cleavage of tertiary amines: Synthesis of amides and sulfonamides." Tetrahedron, vol. 75, no. 19, 2019, pp. 2763-2770. [Link]
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Jiao, L., et al. "A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy." Chemical Science, vol. 7, 2016, pp. 2024-2029. [Link]
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